molecular formula C8H5N3O2S B1580414 4-(4-Nitrophenyl)-1,2,3-thiadiazole CAS No. 82894-98-2

4-(4-Nitrophenyl)-1,2,3-thiadiazole

Cat. No. B1580414
CAS RN: 82894-98-2
M. Wt: 207.21 g/mol
InChI Key: VLRKUBATYOJPSP-UHFFFAOYSA-N
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Description

4-Nitrophenyl compounds are a class of organic compounds that contain a nitro functional group (-NO2) attached to a phenyl ring . They are often used in the synthesis of various pharmaceuticals and dyes .


Synthesis Analysis

The synthesis of 4-nitrophenyl compounds often involves the nitration of phenol or aniline derivatives . The exact synthesis process for “4-(4-Nitrophenyl)-1,2,3-thiadiazole” is not available in the literature I found.


Molecular Structure Analysis

The molecular structure of 4-nitrophenyl compounds typically consists of a phenyl ring with a nitro group attached. The exact structure of “4-(4-Nitrophenyl)-1,2,3-thiadiazole” is not available in the literature I found .


Chemical Reactions Analysis

4-Nitrophenyl compounds are often used as substrates in reduction reactions. For example, the catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials .


Physical And Chemical Properties Analysis

4-Nitrophenyl compounds are typically solid at room temperature and have a yellow to light brown color . They are soluble in organic solvents and have a strong aromatic odor .

Scientific Research Applications

  • Catalytic Reduction

    • Field : Nanotechnology and Chemistry
    • Application Summary : The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials .
    • Methods : Synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents .
    • Results : The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
  • Green Synthesis of Metal Nanoparticles

    • Field : Environmental and Medical Research
    • Application Summary : The green synthesis of metal nanoparticles and their supported-catalyst-based reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) .
    • Methods : The mechanisms for the formation of these nanoparticles and the catalytic reduction of 4-NP are discussed .
    • Results : The review focuses on the basic perceptions of the green synthesis of metal nanoparticles and their supported-catalyst-based reduction of 4-NP to 4-AP .
  • Precursor in Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application Summary : The compound 4-(4-nitrophenyl)thiomorpholine has been widely used as a precursor in medicinal chemistry . It is used in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .
    • Methods : The compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .
    • Results : After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .
  • Catalyst for Enhanced Hydrolysis

    • Field : Catalysis Science & Technology
    • Application Summary : Nanostructured manganese oxides exhibit high catalytic activity in the hydrolysis of phosphate diester-based substrate bis(4-nitrophenyl)phosphate (BNPP) at 328 K .
    • Methods : Several nanostructured MnOx-based catalysts were prepared via redox reactions of manganese compounds in an aqueous solution and alkaline precipitation with aqueous ammonia .
    • Results : The results show high dependency of the materials catalytic properties on the synthesis method .

Safety And Hazards

4-Nitrophenyl compounds can be hazardous. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Research on 4-nitrophenyl compounds is ongoing, with many studies focusing on their use in the synthesis of pharmaceuticals and dyes, as well as their potential applications in nanotechnology .

properties

IUPAC Name

4-(4-nitrophenyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2S/c12-11(13)7-3-1-6(2-4-7)8-5-14-10-9-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRKUBATYOJPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340009
Record name 4-(4-Nitrophenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)-1,2,3-thiadiazole

CAS RN

82894-98-2
Record name 4-(4-Nitrophenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Zhang, Y Cao, L Lu, S Zhang, W Bao… - The Journal of …, 2019 - ACS Publications
Nitrogen-containing heterocycles are especially considered “privileged” structural scaffolds for the development of new drugs. However, traditional methods of organic synthesis are …
Number of citations: 36 pubs.acs.org
S Gudala, SR Ambati, JL Patel… - Journal of …, 2019 - Wiley Online Library
An efficient synthetic strategy has been developed for the synthesis of pyrazolyl‐1,2,3‐thiadiazoles via Hurd–Mori cyclization reaction. The reaction of various pyrazolyl‐…
Number of citations: 7 onlinelibrary.wiley.com
MB Salem, EA Morsi, EA El-Wakil… - Journal of Applied …, 2023 - japsonline.com
Hypericum perforatum (HP) has antioxidant and anti-inflammatory characteristics. Nevertheless, its anti-inflammatory effects against hepato-renal injury have not been investigated. …
Number of citations: 3 japsonline.com

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